molecular formula C17H12F2N2O2S B11360621 N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide

N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11360621
M. Wt: 346.4 g/mol
InChI Key: GXEGIUBIMGDYOG-UHFFFAOYSA-N
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Description

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide is a chemical compound with the molecular formula C17H10F4N2O2S It is known for its unique structure, which includes a difluoromethyl group attached to a sulfanylphenyl ring, and an oxazole ring fused with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-[(difluoromethyl)sulfanyl]aniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The oxazole ring is known to interact with nucleophilic sites in proteins, potentially leading to the inhibition of key biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, while the oxazole ring provides a versatile scaffold for further functionalization .

Properties

Molecular Formula

C17H12F2N2O2S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H12F2N2O2S/c18-17(19)24-13-8-6-12(7-9-13)20-16(22)14-10-15(23-21-14)11-4-2-1-3-5-11/h1-10,17H,(H,20,22)

InChI Key

GXEGIUBIMGDYOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)SC(F)F

Origin of Product

United States

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